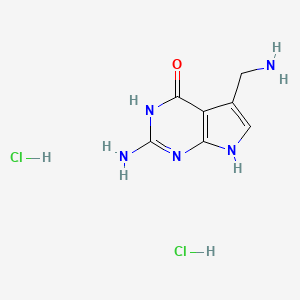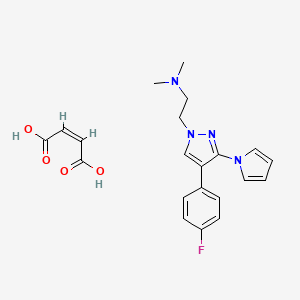
Baclmk
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allosteric Inhibitor of the NS2B-NS3 Protease from Dengue Virus; High Quality Biochemicals for Research Uses
Wissenschaftliche Forschungsanwendungen
Electrochemical Treatment of Benzoic Acid (BA) : Research by Garg and Prasad (2015) explored the degradation of benzoic acid (BA) using an electrocoagulation approach. They optimized the process parameters using response surface methodology, achieving significant removal efficiency of BA (Garg & Prasad, 2015).
Assessment of Protein Biomarkers in Human Plasma : Percy et al. (2015) developed an automated method for quantifying protein markers in human plasma. This method, known as 'BAK-76', includes essential materials and tools for performing biomarker discovery or verification studies (Percy et al., 2015).
Bioaccumulation Factors and Chemical Hazard Assessment : Mackay et al. (2016) investigated bioconcentration factors (BCFs) and bioaccumulation factors (BAFs), particularly for hydrophobic substances in aquatic ecosystems. They discussed the use of biomagnification factors (BMFs) and trophic magnification factors (TMFs) in the context of chemical hazard and risk assessment (Mackay et al., 2016).
Barium Chloride and Muscle Injury : Morton et al. (2019) studied the mechanism of muscle injury caused by BaCl2 (Barium Chloride) in a mouse model. They discovered that BaCl2 induces muscle damage through depolarization of the sarcolemma, leading to Ca2+ overload, transient contraction, proteolysis, and membrane rupture (Morton et al., 2019).
Benzalkonium Chloride (BAK) on Corneal Nerves : Sarkar et al. (2012) investigated the effects of topical application of benzalkonium chloride (BAK) on corneal nerves. They found that BAK-treated corneas exhibited reduced nerve fiber density and aqueous tear production, indicating corneal neurotoxicity (Sarkar et al., 2012).
Benzalkonium Chloride and Antibiotic Resistance : Harrison et al. (2019) studied the effects of benzalkonium chloride (BAC) on antibiotic resistance in a bacterial community. They found that BAC positively selects for bacteria resistant to certain antibiotics, impacting antibiotic resistance profiles in the environment, including in source waters used for drinking water (Harrison et al., 2019).
Eigenschaften
CAS-Nummer |
1473385-06-6 |
|---|---|
Produktname |
Baclmk |
Molekularformel |
C20H21ClN2O4 |
Molekulargewicht |
388.848 |
IUPAC-Name |
N/'-[(2S)-4-chloro-3-oxobutan-2-yl]-N-(4-phenoxyphenyl)butanediamide |
InChI |
InChI=1S/C20H21ClN2O4/c1-14(18(24)13-21)22-19(25)11-12-20(26)23-15-7-9-17(10-8-15)27-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,22,25)(H,23,26)/t14-/m0/s1 |
InChI-Schlüssel |
QTQSZYAKHJWHHZ-AWEZNQCLSA-N |
SMILES |
CC(C(=O)CCl)NC(=O)CCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Synonyme |
Biarylchloromethylketone; N-(3-Chloro-1(S)-methyl-2-oxo-propyl)-N/'-(4-phenoxy-phenyl)-succinamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



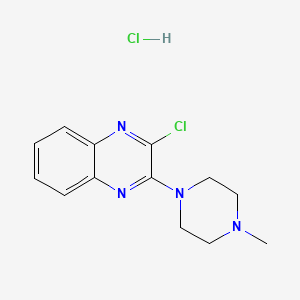
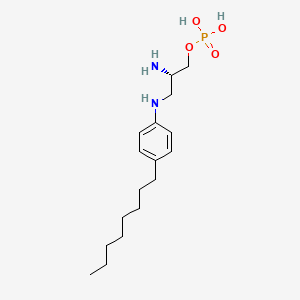
![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)
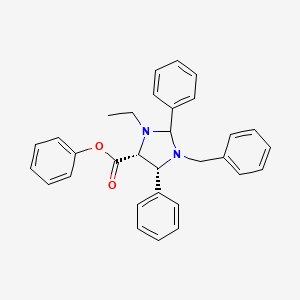
![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)
![[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B560441.png)
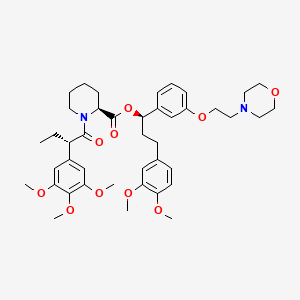
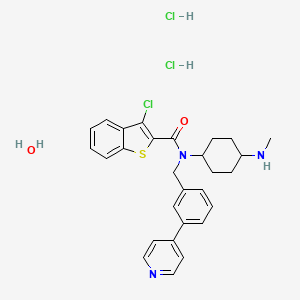
![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)
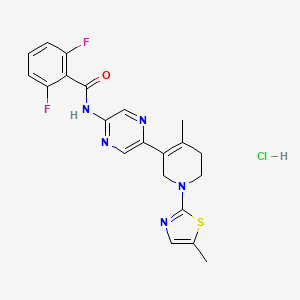
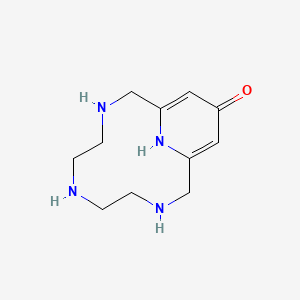
![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)
